molecular formula C10H12BrFO2 B6286485 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol CAS No. 2643367-70-6

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol

Cat. No.: B6286485
CAS No.: 2643367-70-6
M. Wt: 263.10 g/mol
InChI Key: QGTDSULJFNUKPW-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol is an organic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenyl ring, along with an ethanol group

Preparation Methods

The synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Reduction: Reduction of the intermediate compound to form the ethanol group.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Safety precautions are necessary due to the potential toxicity of the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol can be compared with similar compounds such as:

    1-(2-Bromo-3-ethoxyphenyl)ethanol: Lacks the fluorine substituent, which may affect its reactivity and applications.

    1-(2-Bromo-6-fluorophenyl)ethanol: Lacks the ethoxy group, which can influence its solubility and chemical properties.

    1-(2-Ethoxy-6-fluorophenyl)ethanol: Lacks the bromine substituent, affecting its potential for substitution reactions.

The uniqueness of this compound lies in the combination of all three substituents, which provides a distinct set of chemical and physical properties .

Properties

IUPAC Name

1-(2-bromo-3-ethoxy-6-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-3-14-8-5-4-7(12)9(6(2)13)10(8)11/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTDSULJFNUKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(C)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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